NOXIUSTOXIN

Kv1.3 channel maxi-K (BK) channel ion channel pharmacology

Noxiustoxin (NTX, CAS 143074-44-6, also cataloged as 85205-49-8) is a 39-amino acid peptide toxin (MW ~4195 Da, formula C174H286N52O54S7) originally purified from the venom of the Mexican scorpion Centruroides noxius Hoffmann. It folds into a characteristic α/β scaffold stabilized by three disulfide bridges (Cys7-Cys29, Cys13-Cys34, Cys17-Cys36) and was the first polypeptide toxin identified to block voltage-dependent K⁺ channels.

Molecular Formula C7H4Cl2N2
Molecular Weight 0
CAS No. 143074-44-6
Cat. No. B1180526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNOXIUSTOXIN
CAS143074-44-6
Molecular FormulaC7H4Cl2N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Noxiustoxin (NTX) Procurement Guide: The First-Known Scorpion Peptide Blocker of Voltage-Gated Potassium Channels


Noxiustoxin (NTX, CAS 143074-44-6, also cataloged as 85205-49-8) is a 39-amino acid peptide toxin (MW ~4195 Da, formula C174H286N52O54S7) originally purified from the venom of the Mexican scorpion Centruroides noxius Hoffmann [1]. It folds into a characteristic α/β scaffold stabilized by three disulfide bridges (Cys7-Cys29, Cys13-Cys34, Cys17-Cys36) and was the first polypeptide toxin identified to block voltage-dependent K⁺ channels [1][2]. NTX is often classified within the α-KTx 2.1 family and serves as a foundational molecular probe for dissecting potassium channel pharmacology [2].

Why Noxiustoxin Cannot Be Replaced by Generic Scorpion Toxin Analogs for Kv1.3 Research


Despite sharing the conserved α/β scaffold with other scorpion α-KTx toxins such as charybdotoxin, iberiotoxin, and margatoxin, noxiustoxin (NTX) possesses a unique pharmacological fingerprint defined by an exquisite >160,000-fold discrimination between voltage-gated Kv1.3 and calcium-activated maxi-K channels [1]. This selectivity is dictated by specific structural features—including the length of the α-carbon backbone and the composition of the α/β turn—that cannot be predicted from sequence homology alone [1][2]. Substituting NTX with charybdotoxin, which potently blocks both Kv1.3 and maxi-K/KCa channels, would profoundly confound experimental interpretation. Even closely related analogs like iberiotoxin exhibit an inverted selectivity profile (maxi-K >> Kv1.3), making NTX irreplaceable for experiments requiring clean Kv1.3 blockade without maxi-K contamination [2].

Quantitative Differentiation Evidence for Noxiustoxin vs Closest Scorpion Toxin Comparators


Kv1.3 vs Maxi-K Channel Discrimination: Recombinant Noxiustoxin Exhibits >160,000-Fold Selectivity

Recombinant NxTX inhibits Kv1.3 channels with a Kd of 6 nM, while displaying no detectable effect on single maxi-K (BK) channels at concentrations up to 1 mM, establishing a >160,000-fold selectivity window [1]. By contrast, charybdotoxin (CTX) blocks both Kv1.3 and maxi-K channels with nanomolar affinity, and iberiotoxin (IbTX) preferentially blocks maxi-K channels while sparing Kv1.3 [1].

Kv1.3 channel maxi-K (BK) channel ion channel pharmacology

Noxiustoxin vs Charybdotoxin on Skeletal Muscle KCa Channels: 150–450-Fold Weaker Affinity Defines Functional Selectivity

In direct side-by-side experiments on Ca²⁺-activated K⁺ (KCa) channels from skeletal muscle, charybdotoxin (CTX) blocks with a Kd of 1–3 nM, whereas noxiustoxin (NTX) requires approximately 450 nM for equivalent blockade [1]. Both peptides can simultaneously occupy the same channel, confirming distinct binding sites and non-overlapping pharmacophores [1].

Ca2+-activated K+ channel charybdotoxin skeletal muscle electrophysiology

Kv1.3 Affinity Positioning Among Scorpion α-KTx Toxins: Noxiustoxin Offers a Distinct Selectivity Window vs Kv1.1

Compiled cross-study data position NTX (Kv1.3 Kd = 1 nM) as a moderate-to-high affinity Kv1.3 blocker with a Kv1.1/Kv1.3 selectivity ratio >25-fold [1][2]. This contrasts with margatoxin (Kv1.3 Kd = 0.11 nM, Kv1.1/Kv1.3 ratio ~4.7) and agitoxin-2 (Kv1.3 Kd = 0.004 nM, ratio ~11), which offer higher Kv1.3 potency but less discrimination against Kv1.1 [2]. NTX also compares favorably against charybdotoxin (Kv1.3 Kd = 2.6 nM), which shows minimal Kv1.1/Kv1.3 selectivity (>385-fold ratio but driven by extremely weak Kv1.1 affinity, not therapeutically useful selectivity) [2].

Kv1.3 inhibitor scorpion α-KTx family channel selectivity profiling

Active Site Localization: N-Terminal Nonapeptide of Noxiustoxin Is Pharmacologically Active, Unlike the Inactive C-Terminal Decapeptide

Synthetic peptide mapping revealed that the N-terminal nonapeptide NTX1-9 (Thr-Ile-Ile-Asn-Val-Lys-Cys-Thr-Ser) is toxic to mice at 100–200 μg/20 g body weight and stimulates [³H]GABA release from synaptosomes, while the C-terminal decapeptide NTX30-39 (Met-Asn-Gly-Lys-Cys-Lys-Cys-Tyr-Asn-Asn) is completely inactive at doses up to 400 μg/20 g [1]. This N-terminal pharmacophore contrasts sharply with charybdotoxin, where the C-terminal region mediates channel recognition [2].

structure-activity relationship peptide toxin pharmacophore GABA release assay

Synaptosomal Binding Site Identification: Noxiustoxin Labels a Specific Brain K⁺ Channel Population and Fully Displaces Leiurutoxin III

¹²⁵I-NTX binds to a single class of non-interacting sites on rat brain synaptosomal membranes with a Kd of 160–300 nM and a Bmax of 2.2 pmol/mg protein [1]. Binding is partially inhibited by classical K⁺ channel blockers (tetraethylammonium, 4-aminopyridine, charybdotoxin) but not by Ca²⁺ or Na⁺ channel toxins, confirming a bona fide K⁺ channel target [1]. NTX totally displaces ¹²⁵I-Leiurutoxin III, a homologous peptide from Leiurus quinquestriatus, demonstrating a shared receptor site [1].

synaptosomal binding K+ channel probe leiurutoxin III

High-Impact Research and Procurement Scenarios for Noxiustoxin Based on Verified Differentiation Evidence


Selective Kv1.3 Pharmacological Knockdown in T-Lymphocyte Immunology Research

NTX is a reagent of choice for ex vivo or in vitro studies requiring selective Kv1.3 blockade in T-lymphocytes without concurrent maxi-K or KCa channel modulation. Its >160,000-fold Kv1.3/maxi-K discrimination [1] contrasts with charybdotoxin's promiscuous profile, making NTX the preferred tool for dissecting Kv1.3's role in T-cell activation, proliferation, and cytokine secretion. Researchers investigating autoimmune disease mechanisms (multiple sclerosis, type 1 diabetes, rheumatoid arthritis) where effector memory T-cells upregulate Kv1.3 should prioritize NTX over less selective alternatives.

Structural Biology of Toxin–Potassium Channel Interactions Using NMR or X-ray Crystallography

With its experimentally determined 3D solution structure (PDB: 1SXM) and well-characterized α/β scaffold [2], NTX serves as an ideal template for structural studies of toxin–Kv channel complexes. The availability of NTX–iberiotoxin chimeras with solved NMR structures provides a unique platform for understanding how α-carbon backbone length and α/β turn composition dictate channel subtype specificity [2]. Structural biology groups seeking a structurally resolved, functionally well-mapped α-KTx ligand should procure NTX as their model system.

Radioligand Binding Assay Development for CNS Potassium Channel Distribution Studies

¹²⁵I-labeled NTX binds specifically and saturably to brain synaptosomal K⁺ channels (Kd 160–300 nM) and fully cross-competes with structurally homologous toxins [3], establishing it as a validated radioligand probe. Neuroscience laboratories mapping regional K⁺ channel expression or screening novel K⁺ channel modulators in brain tissue can employ ¹²⁵I-NTX as a reliable tool with established binding parameters and pharmacological specificity.

Peptide Engineering and Structure–Activity Relationship (SAR) Studies on K⁺ Channel Toxins

Because the N-terminal segment of NTX contains the pharmacologically active site—while the C-terminus is inactive [4]—NTX offers a clean SAR template for engineering truncated peptide analogs, fluorescent conjugates, or affinity probes. This N-terminal pharmacophore contrasts with the C-terminal-dominant recognition of charybdotoxin, providing researchers with a complementary scaffold for toxin engineering efforts aimed at developing selective Kv1.3 modulators.

Quote Request

Request a Quote for NOXIUSTOXIN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.